molecular formula C22H20F3N3O3S B2796347 (8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251674-07-3

(8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B2796347
CAS No.: 1251674-07-3
M. Wt: 463.48
InChI Key: AIJVTYUOAVQIKA-UHFFFAOYSA-N
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Description

(8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H20F3N3O3S and its molecular weight is 463.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Aryl-Substituted Quinolines : A study detailed the synthesis and characterization of substituted phenyl quinolines, highlighting the versatility of quinoline derivatives in chemical synthesis and their potential in developing novel compounds with specific properties (Ökten, 2019).

  • Novel Fluorophore Development : Another study presented the discovery of a novel fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range, suggesting its utility in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

Biological Activities and Therapeutic Potential

  • Antiparasitic Activities : Research on 2‐anilino‐3‐aroylquinolines demonstrated potent cytotoxic activity against various cancer cell lines and highlighted their mechanism of action through tubulin polymerization inhibition, revealing potential therapeutic applications in cancer treatment (Srikanth et al., 2016).

  • Antiproliferative Effects : A study on 3-phenylquinolinylchalcone derivatives evaluated their antiproliferative activities against non-small cell lung cancers and breast cancers, identifying compounds with significant activity, which could serve as lead compounds for anticancer drug development (Tseng et al., 2013).

Properties

IUPAC Name

[8-methoxy-4-[3-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-30-19-7-3-6-16-17(26-14-4-2-5-15(12-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-8-10-32-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJVTYUOAVQIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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